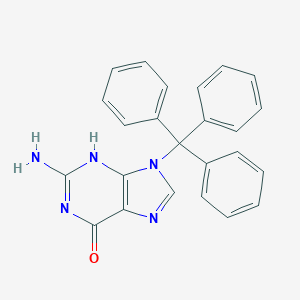

9N-Trityl Guanine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-9-trityl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRZNDHSBUBJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573856 | |

| Record name | 2-Amino-9-(triphenylmethyl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374678-33-8 | |

| Record name | 2-Amino-9-(triphenylmethyl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9n Trityl Guanine and Its Derivatives

Regioselective Synthesis of 9N-Trityl Guanine (B1146940)

The synthesis of 9N-Trityl Guanine presents a significant challenge due to the multiple reactive nitrogen atoms on the purine (B94841) ring system. Guanine possesses several potential sites for alkylation, primarily the N7 and N9 positions, leading to the formation of isomeric products. scispace.comnih.gov Therefore, achieving high regioselectivity for the N9 position is paramount.

Direct N9-Tritylation Approaches for Guanine Nucleobases

Direct tritylation of the guanine nucleobase is a common approach to introduce the trityl protecting group. This reaction is typically carried out by treating guanine with trityl chloride (TrCl) in the presence of a suitable base. commonorganicchemistry.com For instance, the alkylation of 2-bromo-6-oxopurine with trityl chloride and triethylamine (B128534) can produce N,N-trityl derivatives in quantitative yield. rsc.org The bulky nature of the trityl group itself can favor substitution at the less sterically hindered N9 position over the N7 position. However, direct alkylation of guanine often results in a mixture of N9 and N7 isomers, necessitating careful control of reaction conditions and purification steps. scispace.comafricanjournalofbiomedicalresearch.com

Strategies for Achieving N9-Selectivity over N7-Isomer Formation in Guanine Functionalization

The inherent polyfunctional nature and poor solubility of guanine complicate its selective functionalization. researchgate.net Alkylation and glycosylation of purines are rarely regiospecific and frequently yield mixtures of N7 and N9 products. scispace.com Several strategies have been developed to overcome the challenge of N7-isomer formation and enhance N9-selectivity.

Protection of Other Reactive Sites: A primary strategy involves the temporary protection of other reactive sites on the guanine base to direct the tritylation to the N9 position. Protecting the O6-lactam function and the N2-exocyclic amino group can effectively block competing side reactions and sterically hinder alkylation at the adjacent N7 position. uni-koeln.de For example, protecting the N2-amino group with an acetyl group and the O6-oxygen with a diphenylcarbamoyl group has been utilized in guanosine (B1672433) synthesis. scispace.com This approach facilitates the desired N9-regioisomer formation during subsequent glycosylation or alkylation reactions. uni-koeln.de

Mitsunobu Reaction: The Mitsunobu reaction offers a powerful method for achieving high N9/N7 regioselectivity. researchgate.net This reaction, involving an alcohol, triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate, allows for the N9-functionalization of guanine precursors like 2-amino-6-chloropurine (B14584) with excellent yields (≥80%) and regioselectivity. researchgate.net

Silylation-Alkylation Sequence: A transient protection method using silyl (B83357) groups can enhance N9 selectivity. Persilylated guanine derivatives, when reacted with alkylating agents, often show a preference for the N9 position. scispace.comacs.org For example, silylation of a 6-substituted purine with N,O-bis(trimethylsilyl)acetamide (BSA) followed by reaction with an alkyl halide can lead to the predominant formation of the N9-isomer. acs.org

Thermodynamic vs. Kinetic Control: In some glycosylation reactions of silylated guanine, the N7 isomer is the initial kinetic product, which can then rearrange to the more thermodynamically stable N9 isomer at higher temperatures or in the presence of a Lewis acid like TMSOTf. scispace.com However, this conversion is not always efficient. scispace.com

The ratio of N9/N7 isomers can be determined using techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS), which can distinguish between the regioisomers based on their fragmentation patterns. nih.gov

| Method | Key Reagents | Selectivity | Typical Yield | Reference |

| Direct Tritylation | Trityl Chloride, Triethylamine | Moderate to Good | Quantitative (crude) | rsc.org |

| Mitsunobu Reaction | PPh3, DEAD/DIAD | Excellent N9/N7 ratio | ≥80% | researchgate.net |

| Silylation-Alkylation | BSA, Alkyl Halide | Good N9-selectivity | 39% (isolated N9) | acs.org |

| O6/N2 Protection | Acetic Anhydride, Diphenylcarbamoyl Chloride | High N9-selectivity | High | scispace.comuni-koeln.de |

Preparation of Isotopically Labeled this compound Analogs (e.g., 13C, 15N)

Isotopically labeled compounds are invaluable tools in drug discovery, metabolic studies, and NMR-based structural biology. researchgate.netnih.gov The synthesis of isotopically labeled this compound can be achieved by introducing the trityl group onto a previously labeled guanine or guanosine nucleoside.

The general approach involves:

Synthesis of Labeled Guanine/Guanosine: This can be accomplished through de novo chemical synthesis starting from simple labeled precursors or via enzymatic methods. nih.govoup.com For example, fully 15N-labeled adenine (B156593) has been synthesized in four steps and can serve as a precursor for other purines. researchgate.net Enzymatic approaches using nucleoside phosphorylases can readily couple a labeled nucleobase with a ribose moiety. nih.govbeilstein-journals.org

Tritylation: The resulting labeled guanine or guanosine is then subjected to tritylation conditions, as described in section 2.1.1, to afford the desired labeled this compound derivative. commonorganicchemistry.com For instance, Fmoc-protected amino acids with 13C and 15N labels are commercially available and utilize the trityl group for side-chain protection, demonstrating the compatibility of the trityl group with isotopically labeled molecules.

Synthesis of Phosphoramidite (B1245037) Building Blocks Featuring this compound

9N-Trityl Guanosine derivatives are crucial precursors for the synthesis of phosphoramidite monomers. These monomers are the fundamental building blocks used in automated, solid-phase oligonucleotide synthesis. atdbio.com The process involves two key steps: the introduction of ancillary protecting groups and the phosphitylation of the 3'-hydroxyl group.

Phosphitylation Reactions of 9N-Trityl Guanosine Derivatives

Phosphitylation is the reaction that converts the 3'-hydroxyl group of a protected nucleoside into a reactive phosphite (B83602) triester. atdbio.com This is typically the final step in preparing a phosphoramidite monomer for oligonucleotide synthesis. The standard procedure involves reacting the 5'-O-DMT (or Trityl) protected nucleoside with an aminophosphine (B1255530) reagent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). atdbio.comrsc.org

The reaction must be carried out under anhydrous conditions to prevent hydrolysis of the phosphitylating agent and the product. nih.gov After the reaction is complete, the crude product is purified, often by silica (B1680970) gel chromatography followed by precipitation into a non-polar solvent like hexane, to yield the pure phosphoramidite as a stable, white foam. atdbio.comnih.govmdpi.com 31P NMR spectroscopy is a key analytical tool to confirm the formation and purity of the phosphoramidite product. mdpi.comresearchgate.net

Incorporation of Ancillary Protecting Groups on 9N-Tritylated Guanine Moieties (e.g., N2-Acyl, O6-Alkyl)

To prevent unwanted side reactions during oligonucleotide synthesis, the reactive functional groups on the guanine base must be protected. atdbio.com The exocyclic N2-amino group and the O6-lactam oxygen are particularly susceptible to modification by the reagents used in the synthesis cycles. researchgate.net

N2-Acyl Protection: The N2-amino group is commonly protected with an acyl group, such as isobutyryl (ibu) or acetyl (Ac). atdbio.comnih.gov The dimethylformamidine (dmf) group is another option that allows for milder deprotection conditions. glenresearch.com These groups are stable throughout the synthesis cycles but can be readily removed during the final deprotection step with aqueous ammonia (B1221849) or other base mixtures. nih.gov

O6-Alkyl/Aryl Protection: The O6-lactam function can be phosphitylated by the phosphoramidite reagents during the coupling step, leading to side reactions and chain cleavage. researchgate.net To prevent this, the O6 position is often protected with groups like p-nitrophenylethyl (NPE) or diphenylcarbamoyl. rsc.orgresearchgate.net More recently, groups like the O6-tert-butyl (tBu) have been employed in combination with N2-Boc protection schemes. nih.gov These protecting groups are essential for the successful synthesis of guanine-rich oligonucleotide sequences. researchgate.net

| Position | Protecting Group | Abbreviation | Purpose | Reference |

| N2 (amino) | Isobutyryl | ibu | Prevent reaction at N2 | oup.comatdbio.com |

| N2 (amino) | Acetyl | Ac | Prevent reaction at N2 | uni-koeln.deglenresearch.com |

| N2 (amino) | Dimethylformamidine | dmf | Prevent reaction at N2; mild deprotection | glenresearch.com |

| O6 (lactam) | p-Nitrophenylethyl | NPE | Prevent O6 phosphitylation | researchgate.net |

| O6 (lactam) | Diphenylcarbamoyl | DPC | Prevent O6 phosphitylation | scispace.com |

| O6 (lactam) | tert-Butyl | tBu | Prevent O6 side reactions | nih.gov |

Synthesis of Morpholino Analogs Incorporating this compound

The N-trityl group is fundamental in the synthesis of phosphorodiamidate morpholino oligomers (PMOs), a class of synthetic nucleic acid analogs used in gene silencing therapies. researchgate.net The trityl group serves as a temporary protecting group for the morpholino ring nitrogen during the stepwise assembly of the oligomer. nih.gov

Synthetic Routes to N-Trityl-Morpholino Guanine Derivatives

The synthesis of PMOs typically begins with the corresponding ribonucleoside, which is converted into a 6'-hydroxyl-N-tritylmorpholino nucleoside monomer. researchgate.netnih.gov This key building block is then activated for coupling. In the standard phosphoramidate (B1195095) P(V) chemistry approach, the 6'-hydroxyl-N-tritylmorpholino nucleoside is condensed with a phosphoramidate reagent, such as N,N-dimethylaminodichlorophosphoramidate, to create an activated synthon. nih.gov This synthon is then coupled to a growing oligomer chain on a solid support. researchgate.netnih.gov After each coupling cycle, the trityl group on the terminal morpholino nitrogen is removed with an acid to allow for the next monomer to be added. nih.gov

To prevent unwanted side reactions at the guanine base itself during synthesis, its exocyclic O6 and N2 positions must be protected. google.com For instance, N2-Isobutyryl-7'-HO-N-trityl-morpholino guanosine is a common building block used in these syntheses. biosynth.com More advanced strategies employ a second protecting group on the guanine base, such as a 4-(pivaloyloxy)benzyloxy (POB) group at the O6 position, in addition to an N2-acyl group. This double protection of the guanine moiety leads to cleaner activation chemistry and higher purity and yield of the final morpholino oligomers. google.com

Stereochemical Control in Morpholino Nucleoside Synthesis with 9N-Trityl Protection

A significant challenge in the synthesis of PMOs is the lack of stereochemical control at the phosphorus atom in the phosphorodiamidate linkage. kuleuven.be Standard synthetic methods produce a mixture of many stereoisomers with random stereochemistry at each phosphorus center. kuleuven.beacs.org

Efforts to overcome this are focused on developing stereoselective synthetic routes. kuleuven.be One approach to control the stereochemistry of the morpholino ring itself is to start the synthesis from precursors with a defined stereochemistry, such as D-ribose. google.com This generally results in the substituents on the morpholino ring adopting a specific, controlled orientation. google.comresearchgate.net However, controlling the stereochemistry of the subsequent phosphorodiamidate linkage is more complex. Research is ongoing to develop methods for stereospecific synthesis, including the preparation of stereopure synthons for solid-phase synthesis or the enzymatic synthesis of oligonucleotides using morpholino nucleoside triphosphates with stereospecific substitutions. kuleuven.be The presence of the bulky N-trityl group is a key consideration in these synthetic designs, influencing the approach of reagents and the conformational dynamics of the molecule during the coupling reactions.

Derivatization and Functionalization of this compound

The this compound scaffold is not only a building block for oligonucleotide synthesis but also a platform for introducing a variety of chemical modifications, including reporter tags and other functional groups.

Introduction of Reporter Tags and Probes on this compound Scaffolds

The trityl group itself can be engineered into a reporter tag. Trityl radicals, also known as triarylmethyl (TAM) radicals, are used as spin labels for biophysical studies using techniques like pulsed dipolar EPR spectroscopy (PDS). researchgate.net Synthetic strategies have been developed to derivatize these trityl radicals with functional groups, such as maleimide, allowing them to be covalently attached to biomolecules. These trityl-based labels are highly stable and provide sensitive distance measurements in cellular environments. researchgate.netacs.org

Alternatively, the guanine base can be modified prior to or after incorporation into an oligonucleotide to attach various probes. A common strategy involves using a "convertible nucleoside" approach. Here, a reactive group is installed on the guanine base, which can be converted post-synthetically into the desired functional tag. For example, a 5-bromo-4-nitroimidazole nucleoside can be incorporated into DNA and later converted to a guanidino-nitroimidazole derivative. berkeley.edu Another method involves installing a versatile chemical handle on the guanine base that allows for the subsequent attachment of reporter groups, biotin, or other molecules using click chemistry or other bioorthogonal reactions. google.com

Chemical Modifications at Exocyclic Positions of this compound

Modifying the exocyclic positions of guanine—the N2 amino group and the O6 carbonyl group—is critical for both protecting the base during synthesis and for introducing specific functionalities. During oligonucleotide synthesis, failure to protect these sites can lead to side reactions. For example, the O6 position of guanine can be inadvertently modified by phosphitylating reagents or acylation catalysts. nih.gov

To prevent this, various protecting groups are employed. The exocyclic N2 amine is commonly protected with an isobutyryl (iBu) or phenoxyacetyl (Pac) group. researchgate.netgoogle.com The O6 position is more challenging to protect. In the synthesis of morpholino oligomers, doubly protected guanine subunits have been developed to improve yield and purity. google.com One such scheme uses a phenylacetyl group for N2 protection and a 4-(pivaloyloxy)benzyloxy (POB) group to protect the O6 position, in combination with the N-trityl group on the morpholino nitrogen. This POB group is stable during the coupling cycles but can be removed during the final deprotection step. google.com These modifications are essential for the successful chemical synthesis of complex guanine-containing oligonucleotides and their analogs.

Table 2: Protecting Groups for Exocyclic Positions of Guanine in Morpholino Synthesis

| Position | Protecting Group | Abbreviation | Purpose |

| N2 | Isobutyryl | iBu | Prevents side reactions at the exocyclic amine. |

| N2 | Phenylacetyl | Prevents side reactions at the exocyclic amine. | |

| O6 | 4-(Pivaloyloxy)benzyloxy | POB | Prevents side reactions at the O6 position, improving yield and purity. |

Reactivity and Deprotection Chemistry of 9n Trityl Guanine

Mechanisms and Kinetics of 9N-Trityl Group Cleavage

The removal of the trityl group, or detritylation, is a critical step in processes like oligonucleotide synthesis. The efficiency and selectivity of this cleavage are paramount to the successful synthesis of the target molecule.

Acid-Catalyzed Detritylation of 9N-Trityl Guanine (B1146940)

The most prevalent method for the cleavage of the 9N-trityl group from guanine is through acid catalysis. This reaction is a cornerstone of automated solid-phase oligonucleotide synthesis. atdbio.com The mechanism of this reaction is generally understood to proceed through a concerted general acid-catalyzed pathway. hud.ac.ukgoogle.comresearchgate.net In this mechanism, the proton from the acid is transferred to the nitrogen atom of the guanine base in concert with the cleavage of the carbon-nitrogen bond, leading to the formation of the stable trityl carbocation and the deprotected guanine.

The rate of this acid-catalyzed detritylation is significantly influenced by the nature of the acid used and the solvent system. Stronger acids, such as trichloroacetic acid (TCA), lead to faster cleavage compared to weaker acids like dichloroacetic acid (DCA). oup.com However, the use of overly strong acidic conditions can lead to undesirable side reactions, most notably depurination, which is the cleavage of the glycosidic bond connecting the guanine base to the sugar backbone. oup.comphenomenex.com This delicate balance between efficient detritylation and minimizing depurination is a critical consideration in oligonucleotide synthesis. oup.com

Kinetic studies have been instrumental in optimizing detritylation conditions. For instance, research has shown that increasing the concentration of DCA can accelerate the detritylation reaction, allowing for shorter exposure times and thereby reducing the risk of depurination. google.com The choice of solvent also plays a role, though studies on 5'-O-detritylation suggest the effect of solvent polarity on the rate and equilibrium constants is not substantial. researchgate.net

Investigation of Alternative Detritylation Reagents and Conditions

While protic acids are the standard, research has explored alternative reagents to achieve detritylation, often to circumvent the issue of depurination. Lewis acids, such as zinc bromide, have been investigated as detritylating agents, offering a non-protic environment for the cleavage reaction. oup.comumich.edu Other less common reagents that have been explored for detritylation in broader contexts include formic acid and 1,1,1,3,3,3-hexafluoro-2-propanol. umich.edu The development of novel detritylation cocktails continues to be an area of active research, with a focus on achieving rapid, quantitative cleavage with minimal side reactions. google.com

Orthogonality of 9N-Trityl Protection with Other Protecting Group Strategies

In the synthesis of complex molecules like oligonucleotides, multiple protecting groups are employed simultaneously. The ability to selectively remove one protecting group in the presence of others, a concept known as orthogonality, is essential. nih.gov

Compatibility with N2- and O6-Protecting Groups

The exocyclic amino group (N2) and the oxygen at the O6 position of guanine are also reactive sites that require protection during oligonucleotide synthesis. atdbio.com Common protecting groups for the N2 position include isobutyryl (iBu) and dimethylformamidine (dmf). atdbio.comnih.gov The O6 position can also be protected, for instance, with a diphenylcarbamoyl group. beilstein-journals.org The 9N-trityl group is generally compatible with these protecting groups. The acidic conditions used for detritylation are typically mild enough not to cleave the acyl or amidine groups protecting the N2 and O6 positions, which require basic conditions for their removal. atdbio.comnih.gov This orthogonality is fundamental to the successful stepwise assembly of oligonucleotides.

Selective Removal in the Presence of 5'-O-Dimethoxytrityl (DMT) Groups

A key challenge in oligonucleotide synthesis is the selective removal of a base-protecting group like the 9N-trityl group in the presence of the 5'-O-dimethoxytrityl (DMT) group, which protects the primary hydroxyl function of the sugar. umich.edu The DMT group is also acid-labile, and its removal is a standard step in each cycle of oligonucleotide chain extension. atdbio.com The relative lability of the 9N-trityl group compared to the 5'-O-DMT group is a critical factor. Generally, N-trityl groups are more resistant to acid-catalyzed cleavage than O-trityl groups. This difference in reactivity allows for the selective removal of the 5'-O-DMT group using milder acidic conditions while the 9N-trityl group remains intact. However, achieving perfect selectivity can be challenging, and conditions must be carefully optimized to prevent premature loss of the N9-protection. umich.eduglenresearch.com

Stability and Integrity of 9N-Trityl Guanine under Various Reaction Conditions

The this compound moiety must remain stable throughout the various steps of a synthetic sequence, other than the intended deprotection step. It needs to be resistant to the conditions of other reactions, such as the coupling of phosphoramidites and the oxidation or sulfurization of the newly formed phosphite (B83602) triester linkage. google.com

The stability of the 9N-trityl group is generally robust under the neutral or slightly basic conditions used for phosphoramidite (B1245037) coupling and the oxidative conditions (e.g., using iodine and water) typically employed in oligonucleotide synthesis. google.comberkeley.edu However, prolonged exposure to even mildly acidic conditions can lead to its cleavage. Therefore, careful control of the reaction environment is crucial to maintain the integrity of the protected guanine unit until its deliberate removal is required. The stability of a related compound, a convertible nucleoside, was found to be sufficient for automated DNA synthesis under standard oxidizing conditions. berkeley.edu

An article focusing solely on the chemical compound “this compound” and its role in oligonucleotide synthesis cannot be generated as requested. Extensive research has revealed a significant lack of specific scientific literature and data regarding the use of a simple trityl group at the N9 position of guanine for this purpose.

The common and well-documented protecting group strategies in oligonucleotide synthesis involve the protection of the exocyclic amino group (N2) of guanine with groups such as isobutyryl, acetyl, phenoxyacetyl, or 9-fluorenylmethoxycarbonyl (Fmoc). The protection of the 5'-hydroxyl group of the deoxyribose sugar is typically achieved with a dimethoxytrityl (DMT) group.

The provided outline requires detailed information on the reactivity, deprotection chemistry, resistance to side reactions, and stability profile of this compound. Without verifiable scientific findings on this specific compound in the context of oligonucleotide synthesis, it is not possible to produce a scientifically accurate and informative article that adheres to the strict requirements of the request. The absence of such information in the scientific literature suggests that this compound is not a standard or viable protecting group for this application.

Analytical and Spectroscopic Characterization of 9n Trityl Guanine and Its Constructs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of 9N-Trityl Guanine (B1146940). It provides detailed information about the atomic arrangement and purity of the compound.

1H-NMR, 13C-NMR, and 31P-NMR for Structural Assignment and Purity

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in confirming the presence of the trityl group and the guanine base. The aromatic protons of the trityl group typically appear as a complex multiplet in the range of δ 7.20–7.90 ppm. harvard.edu The imino proton of the guanine ring (N1H) can be observed in aprotic solvents or in H₂O/D₂O mixtures, often around δ 11.20 ppm. harvard.edunih.gov The remaining protons of the guanine and any associated sugar moieties exhibit characteristic chemical shifts that aid in complete structural assignment. For instance, in a related guanosine (B1672433) compound, the anomeric proton (H-1') appears as a doublet. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. The carbon atoms of the trityl group, the guanine ring, and any attached linkers or sugar rings have distinct chemical shifts, allowing for unambiguous assignment and confirmation of the molecular structure. scielo.org.mxresearchgate.net Spectra of guanine itself show characteristic peaks for its carbon atoms. researchgate.nethmdb.ca

For oligonucleotide constructs incorporating 9N-Trityl Guanine, Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is essential. It is used to verify the integrity of the phosphodiester backbone, with each phosphorus atom giving rise to a signal in a specific region of the spectrum, confirming the successful coupling during synthesis.

Interactive Data Table: Representative NMR Data for Guanine Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | 7.20–7.90 | m | Trityl-H | harvard.edu |

| ¹H | 11.20 | s | Guanine-H (imino) | harvard.edu |

| ¹H | 6.23 | d | H-1' | nih.gov |

| ¹³C | 155.86 | s | Carbonyl (Boc group) | scielo.org.mx |

| ¹³C | 79.60 | s | Quaternary C (Boc group) | scielo.org.mx |

| ¹³C | 28.31 | s | Methyl (Boc group) | scielo.org.mx |

Note: Chemical shifts are dependent on the solvent and specific molecular context.

Application of Isotopic Labeling (e.g., 13C, 15N) in NMR Studies of this compound

To overcome spectral complexity and enhance sensitivity, especially in larger oligonucleotide constructs, isotopic labeling with ¹³C and ¹⁵N is a powerful strategy. nih.gov Uniform or site-specific incorporation of these stable isotopes allows for the use of advanced multi-dimensional NMR techniques. nih.gov For instance, labeling the guanine base with ¹³C and/or ¹⁵N can facilitate the unambiguous assignment of its resonances in complex spectra and enable detailed studies of its interactions within a larger biomolecular assembly. researchgate.netzobio.com This approach is particularly valuable for investigating the structure and dynamics of DNA and RNA molecules containing this compound. nih.govnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for analyzing the integrity of oligonucleotides that contain this modification.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is routinely used to confirm the molecular weight of synthesized this compound and its derivatives. This soft ionization technique allows for the generation of intact molecular ions, providing a precise mass measurement that can be compared to the calculated theoretical mass. nih.govrsc.org For example, ESI-MS has been used to identify and quantify guanine-containing compounds, demonstrating its utility in verifying the presence and mass of the target molecule. nih.gov The technique is also invaluable for monitoring the progress of chemical reactions involving this compound. berkeley.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Oligonucleotide Analysis

Interactive Data Table: Mass Spectrometry Data for Guanine-Containing Molecules

| Technique | Ion (m/z) | Compound Type | Observation | Reference |

| ESI-MS | 654.1 [M - H]⁻ | Trityl-Guanine derivative | Molecular weight confirmation | nih.gov |

| ESI-MS | 678.2 [M + Na]⁺ | Trityl-Guanine derivative | Sodium adduct confirmation | nih.gov |

| MALDI-TOF MS | Varies | Oligonucleotides | Purity and sequence verification | umich.edunih.gov |

| ESI-MS | Varies | Oligonucleotides | Mass confirmation of various lengths | thermofisher.com |

Chromatographic Analysis for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for the purification of this compound and its oligonucleotide constructs, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method.

Reverse-phase HPLC is a powerful tool for purifying oligonucleotides synthesized with a trityl group ("trityl-on"). thermofisher.comresearchgate.net The lipophilic trityl group provides a strong retention handle, allowing for the separation of the full-length, trityl-containing product from shorter, "failure" sequences that lack the trityl group. phenomenex.comdiva-portal.org After purification, the trityl group can be removed chemically. nih.govthermofisher.com

Ion-exchange HPLC is another valuable technique for oligonucleotide analysis and purification, separating molecules based on their charge. phenomenex.com This method is effective for analyzing the purity of the final detritylated oligonucleotide. phenomenex.comdiva-portal.org

Both reverse-phase and ion-exchange HPLC can be coupled with UV detection, typically at 260 nm, to quantify the oligonucleotide and assess purity by analyzing the chromatogram for the presence of impurities. shimadzu.comthermofisher.com The high sensitivity of HPLC allows for the detection of even minor impurities. thermofisher.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound and its oligonucleotide constructs. atdbio.com Its versatility allows for both small-scale analytical assessments and large-scale preparative separations. hplcvials.comijrpr.com

Analytical HPLC is primarily utilized for qualitative and quantitative analysis. hplcvials.com It allows chemists to determine the purity of a sample, identify components in a mixture, and quantify the concentration of specific compounds. hplcvials.com This is crucial for monitoring the efficiency of each step in oligonucleotide synthesis. harvard.edu The small sample volumes required for analytical HPLC, typically in the microliter range, make it an efficient method for routine analysis. hplcvials.com

Preparative HPLC , on the other hand, is employed for the isolation and purification of larger quantities of a target compound. ijrpr.com This is essential for obtaining pure this compound-containing oligonucleotides for subsequent applications. nih.gov Preparative HPLC systems are designed to handle larger sample volumes, from milliliters to liters, and utilize larger columns to achieve the desired separation and yield. ijrpr.com

Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the purification of oligonucleotides containing the this compound moiety. atdbio.comdiva-portal.org This technique separates molecules based on their hydrophobicity. atdbio.com The bulky and hydrophobic trityl group significantly increases the retention time of the full-length, desired oligonucleotide on the reversed-phase column compared to shorter, "failure" sequences that lack this group. atdbio.comdiva-portal.org This "trityl-on" purification strategy is highly effective for separating the target product from impurities. atdbio.com After purification, the trityl group is cleaved, typically under acidic conditions, to yield the final, deprotected oligonucleotide. atdbio.comharvard.edu

Ion-pair reversed-phase HPLC (IP-RP-HPLC) is another powerful technique used to analyze guanine nucleotides. nih.gov This method can be adapted to study the interactions of guanine derivatives within biological systems. nih.gov

The choice between analytical and preparative HPLC depends on the specific goal, with analytical HPLC providing detailed information about sample composition and preparative HPLC focusing on the recovery of a purified product. hplcvials.com

Table 1: HPLC Methods for Guanine Derivatives

| HPLC Mode | Principle | Application for this compound Constructs | Key Features |

|---|---|---|---|

| Analytical HPLC | Separation and identification of compounds. hplcvials.com | Qualitative and quantitative analysis of reaction mixtures. hplcvials.com | Small sample volumes, high resolution. hplcvials.com |

| Preparative HPLC | Isolation and purification of compounds. ijrpr.com | Purification of "trityl-on" oligonucleotides. diva-portal.org | Large sample volumes, focus on yield. ijrpr.com |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. atdbio.com | "Trityl-on" purification strategy. atdbio.com | Effective separation of full-length products from failure sequences. atdbio.com |

| Ion-Pair RP-HPLC | Analysis of charged analytes like nucleotides. nih.gov | Quantitative analysis of guanine nucleotides. nih.gov | Enables study of nucleotide-protein interactions. nih.gov |

| Anion-Exchange HPLC | Separation based on charge. atdbio.com | Purification of oligonucleotides, especially those with secondary structures. atdbio.com | Useful for longer oligonucleotides (40-100 bases). atdbio.com |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions, including the synthesis of this compound and its derivatives. govtsciencecollegedurg.ac.inlibretexts.org It provides a quick assessment of the consumption of starting materials and the formation of products. libretexts.orgseela.net

The principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture). govtsciencecollegedurg.ac.in Polar compounds generally have a stronger affinity for the polar silica gel stationary phase and thus move shorter distances up the plate, resulting in a lower Retention Factor (Rf) value. libretexts.org Conversely, less polar compounds travel further with the mobile phase, exhibiting a higher Rf value. libretexts.org

In the context of reactions involving this compound, TLC is invaluable for several reasons:

Reaction Monitoring: By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the starting material spot(s) and the appearance of the product spot(s). seela.net This allows the chemist to determine when the reaction is complete.

Solvent System Selection: TLC is an excellent tool for quickly screening various solvent systems to find the optimal mobile phase for separating the product from unreacted starting materials and byproducts. libretexts.org This information is directly applicable to scaling up the purification by column chromatography.

Identification of Components: The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). libretexts.org While not a definitive identification, it can provide strong evidence for the presence of the desired product by comparison with a known standard.

For instance, in the synthesis of oligonucleotides, TLC can be used to monitor the coupling of a this compound phosphoramidite (B1245037) to a growing DNA or RNA chain. oup.com The appearance of a new, slower-moving spot (on normal phase silica) corresponding to the elongated oligonucleotide confirms the success of the coupling reaction. Similarly, reversed-phase TLC can be employed, where the trityl-containing product would be less polar and move faster. oup.com

Table 2: TLC Monitoring of a Hypothetical Reaction: Tritylation of Guanine

| Compound | Polarity | Expected Rf Value (Normal Phase Silica) | Observation on TLC Plate |

|---|---|---|---|

| Guanine (Starting Material) | High | Low | Spot remains close to the baseline. |

| This compound (Product) | Lower (due to hydrophobic trityl group) | Higher | Spot moves significantly further up the plate than guanine. |

| Reaction Mixture (In Progress) | Mixture | Multiple Spots | A spot corresponding to guanine (decreasing in intensity over time) and a new, higher Rf spot for this compound (increasing in intensity). |

X-ray Crystallography for High-Resolution Structural Elucidation of this compound Derivatives

X-ray crystallography is a powerful analytical technique that provides precise, high-resolution three-dimensional structural information of molecules in their crystalline state. utah.edu This method is instrumental in unequivocally determining the molecular geometry, conformation, and intermolecular interactions of this compound derivatives. researchgate.netmdpi.com

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of all atoms in the crystal lattice, revealing the detailed molecular structure. utah.edu

For this compound and its constructs, X-ray crystallography can confirm:

The site of tritylation: It can definitively show that the bulky trityl group is attached to the N9 position of the guanine base.

Molecular Conformation: The technique reveals the precise bond angles, bond lengths, and torsional angles within the molecule. This includes the orientation of the trityl group relative to the guanine moiety and the conformation of the sugar-phosphate backbone in oligonucleotide structures. mdpi.com

Intermolecular Interactions: Crystal structures provide insight into how molecules pack in the solid state, revealing hydrogen bonding patterns, π-π stacking interactions, and other non-covalent forces that stabilize the crystal lattice. researchgate.netmdpi.com In the context of oligonucleotides, this can illuminate the structural basis for the formation of duplexes, quadruplexes, or other higher-order structures. uni-greifswald.de

The trityl group itself can act as a tool in crystal engineering. researchgate.net Its bulky, hydrophobic nature can influence crystal packing, sometimes leading to the formation of inclusion compounds where solvent molecules are trapped within the crystal lattice. researchgate.net Studies have shown that the trityl group can also act as a "supramolecular protective group," preventing certain hydrogen bonding interactions and directing the formation of specific crystal architectures. researchgate.net

While obtaining suitable crystals for X-ray diffraction can be a challenging step, the detailed structural information it provides is unparalleled. For example, the crystal structure of a human purine (B94841) nucleoside phosphorylase (PNP) complexed with guanine has been solved, providing a detailed view of the active site and substrate binding. rcsb.org Such structural insights are crucial for understanding the function of guanine-containing molecules and for the rational design of new derivatives.

Computational and Theoretical Investigations Involving 9n Trityl Guanine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic characteristics of molecules like 9N-Trityl Guanine (B1146940). By approximating the electron density, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost.

The introduction of the trityl group at the N9 position of guanine induces significant perturbations in the molecule's electronic landscape. The trityl group, being electron-donating, increases the electron density on the purine (B94841) ring system. This effect is particularly noticeable in the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is typically localized over the electron-rich purine core, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed more broadly, extending over the purine and imidazole (B134444) rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. scitepress.org In 9N-Trityl Guanine, the electron-donating nature of the trityl group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted guanine. This smaller energy gap suggests that this compound may be more reactive.

The charge distribution across the molecule is also significantly altered. The nitrogen atoms of the guanine moiety, particularly N7, remain regions of high negative charge, making them potential sites for protonation or coordination with metal ions. rsc.org The bulky trityl group, while electronically influencing the purine system, also introduces significant steric hindrance, which can modulate the accessibility of these reactive sites.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Highest occupied molecular orbital energy, indicative of the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Lowest unoccupied molecular orbital energy, indicative of the ability to accept an electron. |

| HOMO-LUMO Gap | 4.6 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. scitepress.org |

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical predictions of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can provide a detailed picture of its vibrational modes and chemical environment.

The calculated IR and Raman spectra would reveal characteristic vibrational frequencies for the C=O, N-H, and C-N bonds within the guanine moiety, as well as the vibrations associated with the phenyl rings of the trityl group. rsc.org The attachment of the trityl group is expected to cause shifts in the vibrational frequencies of the purine ring compared to native guanine.

Theoretical NMR chemical shifts for the protons and carbons of this compound can be calculated and are invaluable for interpreting experimental NMR data. The predicted shifts would reflect the electronic environment of each nucleus, influenced by the electron-donating trityl group and the aromatic rings.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C=O | 1690 | Stretching |

| N-H | 3350 | Stretching |

| C-N (purine) | 1350-1450 | Stretching |

Note: These are representative values; actual spectra would show multiple complex bands.

Analysis of Molecular Orbitals and Charge Distribution in this compound

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and dynamic behavior of this compound over time, providing insights into its flexibility and interactions with other molecules.

The trityl group, with its three phenyl rings, can adopt various conformations due to rotation around the C-N and C-C single bonds. This conformational flexibility is a key determinant of how this compound interacts with its environment. Molecular mechanics and dynamics simulations can be used to identify low-energy conformations and the energy barriers between them. researchgate.net

The orientation of the phenyl rings relative to the guanine plane can range from a propeller-like arrangement to more collapsed structures. These different conformations will expose different surfaces of the molecule for potential interactions. The syn and anti conformations around the glycosidic bond in nucleoside analogues are a critical aspect of their structure, and similar conformational preferences can be analyzed for the trityl group in this compound. researchgate.net

The bulky and hydrophobic trityl group is a dominant feature in the interaction of this compound with biological macromolecules. Molecular dynamics simulations can be employed to model these interactions in detail.

When interacting with enzymes, the trityl group can occupy hydrophobic pockets, potentially leading to strong binding. For instance, in the context of DNA polymerases or nucleoside kinases, the trityl group could sterically clash with the enzyme's active site, thereby inhibiting its function. Thioguanine, an analogue of guanine, is known to be incorporated into DNA and RNA, and its interactions with enzymes like hypoxanthine-guanine phosphoribosyltransferase have been studied. drugbank.com Similar studies on this compound could elucidate its potential as an enzyme inhibitor.

In the context of nucleic acid strands, the trityl group would prevent the formation of standard Watson-Crick base pairing with cytosine due to severe steric hindrance. numberanalytics.com Molecular dynamics simulations could explore how this compound might interact with DNA or RNA, for example, by intercalating between base pairs or binding to the major or minor grooves. The trityl group could also promote the formation of non-canonical structures, such as G-quadruplexes, where it might stack on the terminal tetrads. researchgate.net

Conformational Analysis of this compound and Its Derivatives

Mechanistic Insights into Reactions Involving this compound

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this includes understanding its reactivity towards various chemical agents and the pathways of its formation and degradation.

The N7 position of guanine is a primary site for alkylation by electrophiles. nih.govatdbio.com In this compound, the presence of the trityl group at N9 can electronically influence the nucleophilicity of N7. DFT calculations can be used to model the transition states of reactions at this site, providing insights into the reaction barriers and kinetics. For instance, the reaction of guanine with carcinogens like chloroethylene oxide has been studied computationally, revealing the SN2 reaction mechanism. researchgate.net Similar investigations on this compound would clarify how the trityl group modulates this reactivity.

Furthermore, the stability of the trityl group itself under various conditions is a subject for computational study. The cleavage of the trityl group is often a key step in synthetic chemistry, and understanding the mechanism of this deprotection reaction is crucial for optimizing reaction conditions. Theoretical studies can model the protonation or Lewis acid-assisted cleavage of the N9-trityl bond, identifying the key intermediates and transition states.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Guanine |

| Cytosine |

| Thioguanine |

| Chloroethylene oxide |

Computational Elucidation of Detritylation Pathways

The removal of the trityl protecting group, or detritylation, is a fundamental reaction in chemical synthesis. While experimental methods define the conditions for this reaction, computational studies offer a molecular-level understanding of the underlying mechanisms. The acid-labile nature of the trityl group is central to its function, and theoretical models have been employed to elucidate the pathways by which this cleavage occurs.

The deprotection of trityl ethers and amines is typically achieved using Brønsted or Lewis acids. total-synthesis.com The mechanism involves the formation of the highly stable triphenylmethyl (trityl) cation. total-synthesis.com For acid-catalyzed detritylation, the process is generally understood to begin with the protonation of the ether oxygen (or, in this case, the guanine nitrogen), which weakens the C-N bond and facilitates its cleavage to release the deprotected molecule and the trityl cation. total-synthesis.com

However, detailed computational investigations, particularly on the closely related and widely studied 5'-O-dimethoxytrityl (DMT) group used in oligonucleotide synthesis, have provided a more nuanced picture. Kinetic and mechanistic studies on the acid-catalyzed detritylation of nucleotides in non-aqueous solutions suggest that the reaction proceeds through a concerted general acid catalysis mechanism. This pathway avoids the formation of a discrete, fully-formed carbocation intermediate. The cleavage of the trityl group is a critical step during solid-phase synthesis, where exposure to dilute acid can also lead to the undesirable side reaction of depurination—the hydrolysis of the glycosidic bond, leading to the loss of the purine base. phenomenex.com The rate of depurination for single-stranded DNA is significantly higher than for double-stranded DNA, making this a critical parameter to control during synthesis. phenomenex.com

Computational chemistry has been employed to study the kinetics and mechanisms of these competing reactions. For instance, studies on CPG-bound intermediates have analyzed the rates of both detritylation and depurination under various acidic conditions. It was found that depurination half-times for guanosine (B1672433) are 5- to 6-fold longer than for adenosine (B11128) in DCA solutions, highlighting the relative stability of the guanine linkage.

An alternative, non-acidic method for trityl group removal that has been explored computationally is photocleavage. The conventional acid-labile trityl group can be removed from nucleosides upon 254 nm irradiation. acs.org This process, which can be studied via computational models, proceeds through a different mechanism involving excited states and can be efficient, with quantum yields around 10%. acs.org

Investigation of Regioselectivity in Guanine Functionalization

Guanine possesses multiple nucleophilic sites, including the N1, N3, N7, and N9 nitrogen atoms of the purine ring, the exocyclic N2 amine, and the O6 carbonyl oxygen. Consequently, the functionalization of guanine can lead to a mixture of regioisomers. The introduction of a trityl group, or other electrophiles, preferentially at the N9 position is a result of a complex interplay of factors. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting this regioselectivity. nih.govresearchgate.net

DFT calculations allow for the modeling of reaction pathways for electrophilic attack at each potential site on the guanine molecule. By calculating the energies of transition states and reaction intermediates, researchers can predict the most kinetically and thermodynamically favored products. researchgate.net These studies have revealed that the outcome of guanine functionalization is governed by several key factors.

Inherent Nucleophilicity and Reactivity: The intrinsic reactivity of guanine's different nucleophilic sites can be quantified using DFT-based reactivity descriptors like atomic softness and Fukui functions. Studies examining the electrophilic attack on guanine have shown that in neutral pH, the N7 atom possesses the most nucleophilic character. However, inherent reactivity alone does not always predict the final product distribution, as other factors can dominate.

Steric Hindrance: The steric profile of both the electrophile and the guanine substrate plays a crucial role. The bulky trityl group, for instance, favors attachment at the less sterically hindered N9 position over the N7 position, which is located in the more crowded interior of the purine system. DFT calculations have confirmed that the regioselectivity of N-benzylation is primarily governed by 'steric approach control'. researchgate.net Furthermore, placing a bulky substituent at the C6 position of the guanine precursor can effectively block the N7 position, leading to high N9 selectivity in functionalization reactions. mdpi.com Conversely, substituents at the N7 position have been shown to be unfavorable for certain ligand-receptor interactions due to steric effects. mdpi.com

Nature of the Electrophile: The electronic nature of the attacking species significantly influences the site of reaction. Computational studies have used the principles of Hard and Soft Acids and Bases (HSAB) theory to rationalize observed selectivities. nih.gov For example, in DNA alkylation, a shift from N7- to O6-alkylation is observed with increasing SN1 character in the transition state of the alkylating agent. nih.gov Theoretical studies on alkylation by N-nitroso compounds indicated that the alkyldiazonium ion is the more likely ultimate mutagen, targeting the O6 and N7 positions. dtic.mil

Solvent Effects: The surrounding solvent medium can alter the regioselectivity by differentially stabilizing the various transition states. Calculations modeling solvent effects using methods like the Polarizable Continuum Model (PCM) show that while N9 substitution might be favored in the gas phase or nonpolar solvents, polar solvents can increase the probability of forming N7-substituted products.

Table of Mentioned Compounds

Future Perspectives and Emerging Research Directions for 9n Trityl Guanine

Development of Novel 9N-Trityl Guanine-Based Monomers for Advanced Biopolymer Synthesis

The synthesis of nucleic acid analogues is a cornerstone of biotechnology and therapeutic development. The 9N-trityl guanine (B1146940) moiety serves as a critical starting point for novel monomers, particularly for Peptide Nucleic Acids (PNAs), which are DNA/RNA mimics with a polyamide backbone. rsc.org The development of these monomers is aimed at creating biopolymers with enhanced hybridization properties, metabolic stability, and novel functionalities.

Research in this area focuses on modifying the standard this compound structure to create synthons suitable for solid-phase synthesis. rsc.orgepo.org For instance, PNA monomers are typically assembled by coupling a protected guanine side chain moiety to an N-protected backbone ester, such as N-(2-aminoethyl)-glycine. epo.org The trityl group on the guanine base is compatible with common protecting group strategies used in PNA synthesis, like the Boc/benzyl strategy, ensuring selective reactions during the step-wise elongation of the polymer chain. epo.org

A key challenge in PNA synthesis is preventing side reactions. The development of novel protecting groups for the PNA backbone, used in conjunction with the base protection offered by the trityl group, is an active area of research. rsc.org These efforts aim to create orthogonal protection schemes that allow for the selective deprotection and modification of the growing PNA chain, enabling the synthesis of complex PNA-peptide conjugates and other functionalized biopolymers. acs.orgscielo.org.mx The ultimate goal is to produce advanced biopolymers for applications in gene-targeted drugs and diagnostics. epo.org

Table 1: Examples of PNA Monomer Synthesis Strategies Involving Protected Guanine This table is illustrative and based on general principles of PNA synthesis.

| Monomer Component | Protecting Group Strategy | Purpose in Synthesis | Research Focus |

| Guanine Nucleobase | 9N-Trityl (or related groups) | Prevents reaction at the nucleobase during backbone elongation. | Ensuring stability during synthesis cycles and compatibility with other protecting groups. |

| Backbone Amino Group | Boc (tert-butyloxycarbonyl) or Fmoc (Fluorenylmethyloxycarbonyl) | Temporary protection, removed at each cycle to allow for chain elongation. rsc.org | Development of new groups for milder deprotection conditions and orthogonality. rsc.org |

| Backbone Carboxyl Group | Ester (e.g., Ethyl ester) | Activated for coupling with the next monomer in the sequence. | Optimization of coupling efficiency and prevention of racemization. |

| Exocyclic Amino Group | Carbamate or Acyl groups | Permanent protection removed only at the final deprotection step. epo.org | Achieving selective protection to avoid branching of the polymer. epo.org |

Integration of this compound in Supramolecular Chemistry and Nanotechnology Applications

Supramolecular chemistry and nanotechnology leverage non-covalent interactions to build complex, functional systems from molecular components. core.ac.uk Guanine is a particularly versatile building block due to its ability to form specific hydrogen-bonded networks, most notably the G-quartet structure, where four guanine molecules form a planar array. core.ac.ukresearchgate.net These quartets can stack to create higher-order structures known as G-quadruplexes.

The introduction of a 9N-trityl group dramatically influences these self-assembly processes. The large, hydrophobic trityl group can act as a "supramolecular protective group," sterically hindering certain hydrogen bond formations while promoting others through van der Waals and π-stacking interactions. mdpi.comresearchgate.net This allows for finer control over the resulting nanostructures. Research is exploring how lipophilic guanine derivatives, including this compound, can be guided down different self-assembly pathways to form either ribbon-like aggregates or cation-templated G-quartet columnar structures. core.ac.uk

In the field of DNA nanotechnology, which utilizes the predictable base-pairing of nucleic acids to create designed structures, protected guanine derivatives are essential. umich.edu The trityl group's presence can be used to modulate the hydrophobicity and steric profile of DNA-based assemblies, influencing their interaction with other molecules and surfaces. This is relevant for developing advanced materials with tailored electrical, thermal, or mechanical properties and for the functionalization of surfaces at the nanoscale. researchgate.netscbt.com The dynamic and reversible nature of the non-covalent bonds involved also opens up possibilities for creating stimuli-responsive materials that can assemble or disassemble based on external triggers. thno.org

Exploration of this compound as a Chiral Auxiliary or Sensing Moiety

The unique stereoelectronic properties of the trityl group are being investigated for applications in asymmetric synthesis and molecular sensing.

Chiral Auxiliary: A chiral auxiliary is a molecule temporarily attached to a substrate to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org While this compound itself is not chiral, the triphenylmethyl (trityl) group has a propeller-like shape that can adopt a chiral conformation. When attached to a chiral molecule, a process of chirality transmission can occur, where the chirality of the attached molecule induces a preferred helical twist (helicity) in the trityl propeller. mdpi.comresearchgate.net This induced chirality within the trityl chromophore can be detected and has been shown to influence reactions. Researchers have demonstrated that N-tritylated amino acids can be effective in enantiodiscrimination. mdpi.com The exploration of this compound in this context would involve attaching it to a prochiral substrate to see if the guanine moiety, in concert with the dynamic chirality of the trityl group, can direct the stereoselective formation of a new chiral center.

Sensing Moiety: The trityl group's ability to transmit chiral information also makes it a candidate for a chirality-sensing probe. acs.orgresearchgate.net The interaction with a chiral analyte can induce or alter the helicity of the trityl propeller, leading to a measurable change in its chiroptical properties, such as in circular dichroism (CD) spectroscopy. mdpi.com Furthermore, guanine itself is a well-known recognition motif. RNA nucleosides, including guanosine (B1672433), have been successfully used as chiral derivatizing agents to differentiate chiral amines via NMR spectroscopy. rsc.org The combination of the guanine base for specific hydrogen bonding and the bulky, conformationally dynamic trityl group could lead to novel sensors. For example, a sensor could be designed where the binding of an analyte to the guanine face causes a distinct conformational change in the trityl group, resulting in a detectable optical or electronic signal. thno.org

Advancements in Green Chemistry Approaches for this compound Synthesis and Application

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.orgscirp.org This is particularly relevant for the multi-step syntheses common in nucleoside and oligonucleotide chemistry.

Advancements in this area for this compound involve several key principles:

Solvent-Free and Alternative Solvent Reactions: Research is moving towards reducing the reliance on conventional, often toxic, organic solvents. Techniques like mechanochemistry (ball milling), which involves solvent-free reactions, have been successfully applied to the synthesis of other heterocyclic compounds and hold promise for the synthesis of guanine derivatives. unigoa.ac.in

Catalysis: Replacing hazardous and corrosive reagents with eco-friendly catalysts is a major goal. jetir.org This could involve using solid acid catalysts, which are often renewable and easily separated from the reaction mixture, for steps such as the tritylation of guanine.

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. scirp.org

Table 2: Comparison of Purification Methods for Trityl-Containing Oligonucleotides

| Purification Method | Principle | Advantages | Disadvantages / Green Chemistry Concerns |

| Reverse-Phase HPLC | Separation based on hydrophobicity. The trityl-on product is more hydrophobic and retained longer. nih.gov | High purity (>90%). nih.gov | Requires large volumes of organic solvents (e.g., acetonitrile); expensive; time-consuming. nih.gov |

| Cartridge Purification | Solid-phase extraction where the trityl-on product binds to a hydrophobic resin. nih.gov | Faster than HPLC. | Also uses organic solvents for elution; potential for depurination during acidic cleavage. nih.govphenomenex.com |

| RecJ Exonuclease Digestion | Enzymatic digestion of 5'-hydroxylated failure sequences in an aqueous buffer. nih.gov | "Green" method using aqueous conditions; low cost; simple procedure. nih.gov | Primarily for smaller scale purification; requires subsequent removal of the enzyme. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 9N-Trityl Guanine, and how can researchers optimize reaction conditions to minimize side products?

- Methodological Answer : The synthesis typically involves tritylation of guanine using triphenylmethyl chloride under anhydrous conditions. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing temperature (e.g., 40–60°C) to suppress side reactions like over-alkylation. Purification via column chromatography (silica gel, chloroform/methanol gradient) or recrystallization (using ethanol/water mixtures) is critical. Ensure detailed documentation of solvent ratios, reaction times, and purification yields to enable replication .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR, ¹H/¹³C) to confirm trityl group attachment and guanine backbone integrity, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%). Cross-validate results with elemental analysis to ensure stoichiometric consistency .

Q. How should researchers handle and store this compound to prevent degradation during experimental workflows?

- Methodological Answer : Store lyophilized this compound in amber vials under inert gas (argon or nitrogen) at –20°C. For aqueous solutions, use pH-stable buffers (e.g., phosphate-buffered saline, pH 7.4) and avoid prolonged exposure to light or heat. Regularly validate stability via HPLC and UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across different solvent systems?

- Methodological Answer : Conduct systematic solubility assays using standardized solvents (e.g., DMSO, DMF, aqueous buffers) under controlled temperature (25°C ± 1°C) and agitation. Compare results with literature values while accounting for batch-to-batch variability in trityl group substitution. Use saturation shake-flask methods paired with HPLC quantification to validate solubility limits .

Q. What strategies are effective for minimizing undesired byproducts (e.g., detritylation) during the synthesis of this compound derivatives?

- Methodological Answer : Employ mild acid-labile protecting groups for guanine’s exocyclic amines and use scavengers (e.g., triethylsilane) during tritylation to reduce detritylation. Monitor reaction progress via real-time MS or in-situ IR spectroscopy. Optimize reaction stoichiometry (1.2–1.5 equivalents of tritylating agent) to balance yield and side-product formation .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound while ensuring reproducibility?

- Methodological Answer : Use cell lines with validated guanine uptake mechanisms (e.g., human leukemia cells) and include controls for trityl group cytotoxicity. Pre-treat cells with hypoxanthine-guanine phosphoribosyltransferase (HGPRT) inhibitors to isolate this compound-specific effects. Replicate assays across ≥3 biological replicates and report statistical significance using ANOVA or t-tests with p < 0.05 .

Q. What advanced computational approaches can predict the interaction of this compound with target enzymes or nucleic acids?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using high-resolution crystal structures of target proteins (e.g., DNA polymerases). Validate predictions with molecular dynamics simulations (GROMACS/AMBER) to assess binding stability. Cross-reference results with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers address discrepancies in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and compare degradation kinetics (Arrhenius plots) across pH ranges (2–10). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products (e.g., free guanine). Apply International Council for Harmonisation (ICH) guidelines for data interpretation .

Guidelines for Data Reporting and Replication

- Experimental Replication : Document all synthesis and characterization parameters (e.g., solvent grades, instrument calibration details) in supplementary materials. Follow NIH guidelines for preclinical reporting to ensure transparency .

- Data Triangulation : Use multiple analytical techniques (e.g., NMR + MS + HPLC) to confirm compound identity and purity, reducing reliance on single-method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.